1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-bromo-2-(bromomethyl)butanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2O4/c1-12-5(10)3-7(9,4-8)6(11)13-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKUHRSYHVQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CBr)(C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A two-step bromination protocol is employed to synthesize the target compound. The initial step involves radical bromination of dimethyl 2-methylsuccinate to introduce the bromomethyl group, followed by electrophilic bromination at the 2-position.
Step 1: Bromomethyl Group Introduction
Dimethyl 2-methylsuccinate undergoes radical bromination using molecular bromine ($$ \text{Br}2 $$) in carbon tetrachloride ($$ \text{CCl}4 $$) under reflux conditions. Dibenzoyl peroxide ($$ \text{(PhCOO)}2 $$) serves as the radical initiator, facilitating hydrogen abstraction from the methyl group adjacent to the ester carbonyl. This generates a carbon-centered radical, which reacts with $$ \text{Br}2 $$ to yield dimethyl 2-(bromomethyl)succinate (Figure 1).
Reaction Conditions
Step 2: Electrophilic Bromination at the 2-Position
The intermediate dimethyl 2-(bromomethyl)succinate is further brominated at the 2-position using $$ \text{Br}2 $$ in the presence of a Lewis acid catalyst, such as ferric chloride ($$ \text{FeCl}3 $$). The electron-withdrawing ester groups activate the adjacent carbon for electrophilic attack, enabling selective bromination (Figure 2).
Reaction Conditions
- Substrate: Dimethyl 2-(bromomethyl)succinate
- Brominating agent: $$ \text{Br}_2 $$ (1.2 equiv)
- Catalyst: $$ \text{FeCl}_3 $$ (5 mol%)
- Solvent: $$ \text{CHCl}_3 $$
- Temperature: 25°C
- Yield: 76%
One-Pot Tandem Bromination of Dimethyl Succinate
Direct Geminal Dibromination
In this method, dimethyl succinate is subjected to excess $$ \text{Br}2 $$ (2.2 equiv) in a fluorous multiphase system. The slow diffusion of $$ \text{Br}2 $$ through the fluorous phase moderates the reaction, enabling sequential radical and electrophilic bromination at the 2-position. The geminal dibromination proceeds without requiring isolation of intermediates.
Reaction Conditions
- Substrate: Dimethyl succinate
- Brominating agent: $$ \text{Br}_2 $$ (2.2 equiv)
- Solvent: Fluorous phase (e.g., perfluorohexane)
- Temperature: 50°C
- Yield: 68%
Bromination of Unsaturated Succinate Derivatives
Dibromination of Dimethyl Itaconate
Dimethyl itaconate (dimethyl 2-methylenesuccinate) undergoes anti-addition of $$ \text{Br}2 $$ across the double bond, yielding a vicinal dibromide. Subsequent radical bromination of the methyl group with $$ \text{Br}2 $$/dibenzoyl peroxide introduces the bromomethyl group (Figure 3).
Reaction Conditions
- Substrate: Dimethyl itaconate
- Brominating agent: $$ \text{Br}_2 $$ (2.0 equiv)
- Solvent: $$ \text{CCl}_4 $$
- Catalyst: Dibenzoyl peroxide
- Temperature: Reflux
- Yield: 72%
Optimization and Mechanistic Insights
Solvent and Catalyst Effects
Polar aprotic solvents like $$ \text{DMF} $$ or $$ \text{DMSO} $$ enhance electrophilic bromination by stabilizing charged intermediates, while nonpolar solvents (e.g., $$ \text{CCl}4 $$) favor radical pathways. The choice of catalyst (e.g., $$ \text{FeCl}3 $$ vs. $$ \text{AlCl}3 $$) influences regioselectivity, with $$ \text{FeCl}3 $$ providing higher yields for geminal dibromination.
Side Reactions and Byproducts
Competing reactions include over-bromination (yielding tetrabrominated products) and allylic bromination in unsaturated precursors. Using stoichiometric $$ \text{Br}_2 $$ and low temperatures minimizes these side reactions.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Radical + Electrophilic (Two-Step) | $$ \text{Br}2 $$, $$ \text{CCl}4 $$, reflux | 76% | High selectivity, scalable | Requires intermediate isolation |
| One-Pot Tandem Bromination | Fluorous phase, $$ \text{Br}_2 $$, 50°C | 68% | No intermediate steps | Moderate yield, specialized solvent |
| Dibromination of Itaconate | $$ \text{Br}2 $$, $$ \text{CCl}4 $$, reflux | 72% | Utilizes unsaturated precursors | Forms vicinal dibromide initially |
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Oxidation: Oxidative reactions can convert the compound into carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols (RSH). The reactions are typically carried out in polar solvents such as water or alcohols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted esters, amides, or thiol esters.
Reduction: Products include alcohols or alkanes.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
Chemical Properties and Structure
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate features a distinctive structure characterized by multiple bromine substituents and ester functionalities. This structural configuration contributes to its reactivity and versatility in synthetic chemistry.
Applications in Organic Synthesis
1. Building Block for Complex Molecules
The compound serves as an important building block in organic synthesis. Its bromine atoms make it a suitable precursor for further functionalization, enabling the synthesis of various complex molecules, particularly in the pharmaceutical industry.
2. Cross-Coupling Reactions
This compound is utilized in palladium-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are pivotal in the development of new materials and drugs. The compound's ability to participate in such reactions enhances its value in synthetic organic chemistry.
Biological Applications
1. Anticancer Research
Recent studies have explored the anticancer potential of compounds similar to this compound. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Compounds may cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
- Reactive Oxygen Species Induction : Increased levels of reactive oxygen species can lead to oxidative stress, contributing to cancer cell death.
Case Study: Anticancer Efficacy
A study demonstrated that treatment with brominated analogs resulted in significant cytotoxic effects against breast cancer cell lines, highlighting their potential as therapeutic agents.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1,4-dimethyl 2-bromo-2-(bromomethyl)butanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The ester groups can undergo hydrolysis or transesterification, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dimethyl 2-(4-bromophenyl)butanedioate
- Formula : C₁₂H₁₃BrO₄
- Structure : Features a bromophenyl group at the 2-position instead of bromo-bromomethyl substituents.
- Key Differences :
- The aromatic bromophenyl group enhances stability due to resonance effects, whereas the aliphatic bromo-bromomethyl groups in the target compound increase electrophilicity and susceptibility to nucleophilic substitution.
- Applications: Bromophenyl derivatives are often intermediates in pharmaceuticals or agrochemicals , while bromomethyl-bromo aliphatic esters may serve as alkylating agents or crosslinkers.
2-Bromomethyl-terephthalic Acid Dimethyl Ester
- Formula : C₁₁H₁₁BrO₄
- Structure : Aromatic terephthalate ester with a bromomethyl group on the benzene ring.
- Key Differences :
- Substitution Pattern : Bromine is on an aromatic ring vs. the aliphatic chain in the target compound.
- Physical Properties : Predicted density (1.474 g/cm³) and boiling point (381.4°C) are higher than typical aliphatic esters due to aromatic rigidity.
- Reactivity : Aromatic bromomethyl groups undergo slower nucleophilic substitution compared to aliphatic analogs, which react more readily under mild conditions.
Dimethyl Butanedioate (Methyl Succinate)
- Formula : C₆H₁₀O₄
- Structure: Non-brominated succinate ester.
- Key Differences :
- Bromination Impact : The absence of bromine reduces molecular weight (146.14 g/mol vs. ~287–300+ g/mol for brominated analogs) and reactivity.
- Applications : Used as solvents or plasticizers , whereas brominated esters are specialized in synthetic chemistry (e.g., introducing bromine into target molecules).
Comparative Data Table
Biological Activity
1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms and a diester functional group. The molecular formula is CHBrO, indicating a complex structure that may contribute to its biological activities.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can inhibit the growth of various bacterial strains. A broth microdilution assay demonstrated that derivatives of similar structures had minimum inhibitory concentrations (MICs) against Staphylococcus aureus, a common pathogen associated with hospital-acquired infections .
Table 1: Antimicrobial Activity of Related Brominated Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Compound A | 16 | Escherichia coli |
| Compound B | 32 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Similar brominated compounds have shown to inhibit the expression of inflammatory mediators in vitro. For example, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, certain derivatives were found to reduce the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Study: Inhibition of Inflammatory Mediators
In a controlled study using rat mast cell lines, it was observed that specific derivatives significantly suppressed COX-2 activity and mRNA expression at concentrations as low as 500 µM. This suggests a potential therapeutic application in managing inflammatory diseases .
The biological activity of this compound may be attributed to its ability to interact with various cellular pathways:
- NF-κB Pathway : Studies indicate that brominated compounds can inhibit NF-κB activation, leading to reduced transcription of pro-inflammatory genes.
- TRPV Channels : Some derivatives have been shown to act on transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of brominated compounds. Research indicates that the positioning of bromine atoms significantly affects the potency and selectivity of these compounds towards specific biological targets. For instance, substitution patterns on the aromatic ring can lead to substantial variations in activity levels .
Table 2: Structure-Activity Relationships of Brominated Compounds
| Substituent Position | Activity Change | Remarks |
|---|---|---|
| Ortho | Minor decrease | Better tolerated |
| Meta | Significant loss | Detrimental for activity |
| Para | Moderate loss | Acceptable for further study |
Q & A
Basic: What are the critical safety protocols for handling 1,4-Dimethyl 2-bromo-2-(bromomethyl)butanedioate in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation exposure.
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or bromine loss.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents.
Advanced : How to design experiments to assess its thermal stability and decomposition pathways?
- Use accelerated stability studies (40–60°C, 75% RH) with HPLC-UV/MS monitoring. Compare degradation products (e.g., succinate derivatives) against synthetic standards.
- Employ thermogravimetric analysis (TGA) to identify decomposition thresholds and FTIR to track functional group changes.
Basic: What synthetic strategies are effective for preparing this compound?
Methodological Answer:
- Core Route : Bromination of 1,4-dimethyl butanedioate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light. Optimize solvent (e.g., CCl₄) and stoichiometry (2.2 eq Br) to minimize di-brominated byproducts.
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the product. Confirm purity via melting point and NMR .
Advanced : How to resolve regioselectivity challenges during bromination?
- Conduct DFT calculations to model transition states and predict substituent effects. Validate with X-ray crystallography to confirm substitution patterns.
Basic: Which analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR : ¹H/¹³C NMR with DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. Key signals: ester carbonyls (~170 ppm), brominated carbons (δ 40–60 ppm).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and bromine isotope patterns.
- Purity : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced : How to differentiate stereoisomers or detect trace impurities?
- Use chiral HPLC columns (e.g., Chiralpak IA) with polar solvents.
- Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
Basic: How to design toxicological studies for this compound given limited existing data?
Methodological Answer:
- In Vitro Screening :
- Cytotoxicity : MTT assay on human keratinocytes (HaCaT) at 0.1–100 µM.
- Genotoxicity : Ames test (TA98/TA100 strains) with metabolic activation (S9 fraction).
- In Vivo : Acute toxicity in zebrafish embryos (LC₅₀ determination) .
Advanced : How to assess long-term sensitization potential?
- Use local lymph node assay (LLNA) in mice, measuring lymphocyte proliferation after epidermal exposure. Compare results to methyldibromo glutaronitrile (MDBGN) sensitization thresholds .
Advanced: How to resolve contradictions in reported reactivity or stability data?
Methodological Answer:
- Controlled Replication : Repeat experiments under inert atmospheres (e.g., argon) to exclude oxidation/hydrolysis artifacts.
- Degradation Profiling : Use LC-MS to identify byproducts (e.g., debrominated esters or succinic acid derivatives). Cross-reference with synthetic standards .
Basic: What are its applications as a synthetic intermediate in pharmaceutical research?
Methodological Answer:
- Alkylating Agent : Used to introduce bromomethyl groups into nucleophiles (e.g., amines, thiols) for prodrug synthesis.
- Crosslinking : Potential monomer for biodegradable polymers (e.g., pH-sensitive hydrogels) .
Advanced : How to optimize its use in multi-step cascades (e.g., tandem bromination-cyclization)?
- Screen catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings post-bromination. Monitor intermediates via in-situ IR.
Advanced: What mechanistic insights explain the reactivity of its bromine substituents?
Methodological Answer:
- SN2 vs Radical Pathways : Use radical traps (e.g., TEMPO) to distinguish mechanisms. Kinetic studies (variable-temperature NMR) to assess activation energy.
- Computational Modeling : Gaussian calculations to map electrostatic potential surfaces and nucleophilic attack sites.
Basic: How to ensure compound stability during storage and experiments?
Methodological Answer:
- Storage : Desiccate at –20°C with molecular sieves. Avoid light (amber vials).
- Stability Monitoring : Monthly HPLC checks for debromination or ester hydrolysis .
Advanced: How to navigate regulatory constraints for its use in EU-based research?
Methodological Answer:
- Compliance Check : Cross-reference with EU Cosmetic Directive Annex II (banned substances). Document non-cosmetic applications (e.g., lab intermediates) .
- Alternatives : Develop greener bromination methods (e.g., electrochemical) to reduce hazardous waste.
Advanced: How to apply design-of-experiments (DOE) to optimize synthesis yield?
Methodological Answer:
- Parameters : Temperature (20–60°C), NBS equivalence (1.5–2.5 eq), reaction time (2–24 hrs).
- Response Surface Modeling : Use Minitab or JMP to identify optimal conditions. Confirm with triplicate runs.
Basic: What ethical considerations apply when handling this compound?
Methodological Answer:
- Institutional Approvals : Submit lab protocols to biosafety committees. Include waste disposal plans for brominated organics.
- Training : Mandatory PPE and spill-response drills for all personnel .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
